molecular formula C23H21N3O5 B13644759 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

Cat. No.: B13644759
M. Wt: 419.4 g/mol
InChI Key: FDYTWQGFGIDXNB-HXUWFJFHSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a methoxypyrimidinyl group, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc-protected amino acids, which are coupled with the methoxypyrimidinyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are commonly used in peptide synthesis.

    Methoxypyrimidinyl derivatives: Compounds with similar methoxypyrimidinyl groups are often found in biologically active molecules.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is unique due to its combination of the Fmoc protecting group and the methoxypyrimidinyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C23H21N3O5/c1-30-22-24-11-14(12-25-22)10-20(21(27)28)26-23(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11-12,19-20H,10,13H2,1H3,(H,26,29)(H,27,28)/t20-/m1/s1

InChI Key

FDYTWQGFGIDXNB-HXUWFJFHSA-N

Isomeric SMILES

COC1=NC=C(C=N1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=NC=C(C=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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